N-(1H-Tetrazol-5-yl)benzamide is a chemical compound characterized by the presence of a tetrazole ring linked to a benzamide structure. Its molecular formula is C₈H₇N₅O, and it possesses significant relevance in various scientific fields, particularly in medicinal chemistry and materials science. The compound is classified under tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
N-(1H-Tetrazol-5-yl)benzamide can be sourced from various chemical databases, including PubChem, where it is cataloged with the Compound ID 569479. It falls under the category of organic compounds and is often explored for its potential applications in pharmaceuticals and energetic materials due to its unique structural properties and reactivity .
The synthesis of N-(1H-Tetrazol-5-yl)benzamide can be achieved through several methods, typically involving the reaction of benzoyl chloride with 5-amino-1H-tetrazole. This reaction can be facilitated under controlled conditions to yield the desired product effectively.
The compound exhibits specific molecular characteristics:
N-(1H-Tetrazol-5-yl)benzamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound allows for the synthesis of derivatives that may possess enhanced biological activities or improved physical properties.
The mechanism of action for N-(1H-Tetrazol-5-yl)benzamide primarily revolves around its interaction with biological targets, such as enzymes or receptors. The tetrazole ring may facilitate binding through hydrogen bonding or electrostatic interactions, influencing various biochemical pathways.
Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit histamine release in certain biological assays .
Additional studies have indicated that the high nitrogen content in tetrazole-containing compounds contributes to their energetic properties, making them suitable for applications in explosives and propellants .
N-(1H-Tetrazol-5-yl)benzamide has several scientific uses:
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, was first synthesized by Bladin in 1885. Its structural robustness arises from thermodynamic stability in the condensed phase, low sensitivity to impact/friction, and low toxicity compared to azides like HN₃ [1]. N-(1H-Tetrazol-5-yl)benzamide exemplifies this stability, combining a planar benzamide moiety with the ionizable tetrazole ring (pKa ~4.5-5.0). This configuration enables versatile non-covalent interactions critical for drug-target binding:
Table 1: Key Physicochemical Properties of Tetrazole vs. Carboxylic Acid
Property | Tetrazole | Carboxylic Acid |
---|---|---|
pKa range | 4.5–5.0 | 4.0–5.0 |
Dipole moment (Debye) | ~5.0 | ~1.5–1.7 |
Metabolic stability | High | Moderate-Low |
Hydrogen-bonding capacity | 2–3 acceptors/donors | 1–2 acceptors/donors |
N-(1H-Tetrazol-5-yl)benzamide serves as a strategic replacement for carboxylic acids and triazoles in medicinal chemistry. Its bioisosteric superiority was demonstrated in anticancer studies where replacing a 1,2,3-triazole with tetrazole in N-(5-benzylthiazol-2-yl)amide scaffolds enhanced cytotoxicity. Compound 3d—N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide—inhibited leukemia K-562 and melanoma UACC-62 cells with IC₅₀ values of 56.4 nM and 56.9 nM, respectively. This represents a 10-fold potency increase over triazole analogues due to:
Table 2: Cytotoxicity Comparison of Triazole vs. Tetrazole Analogues
Compound | Cancer Cell Line | IC₅₀ (nM) | Selectivity Index (SI) |
---|---|---|---|
Triazole precursor | K-562 leukemia | >500 | <10 |
3d (Tetrazole) | K-562 leukemia | 56.4 | 101.0 |
3d (Tetrazole) | UACC-62 melanoma | 56.9 | >100 |
Tetrazole-containing benzamides show exceptional promise in modulating G protein-coupled receptors (GPCRs), particularly GPR35—a target for inflammatory and metabolic diseases. N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives act as potent agonists, with optimized compounds exhibiting sub-100 nM activity:
Table 3: GPR35 Agonist Activity of Tetrazole-Benzamide Derivatives
Compound | R1 | R2 | R3 | EC₅₀ (μM) | Target GPCR |
---|---|---|---|---|---|
56 | Br | H | 4-OCH₃ | 0.059 | GPR35 |
63 | Br | H | 2-F-4-OCH₃ | 0.041 | GPR35 |
53 | Br | H | 3,5-F | 0.13 | GPR35 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: